molecular formula C21H24N2O3 B2638721 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde CAS No. 852839-73-7

4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde

Cat. No. B2638721
CAS RN: 852839-73-7
M. Wt: 352.434
InChI Key: AJQXZXWTMVKRSG-UHFFFAOYSA-N
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Description

4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde, also known as DPA, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. DPA is a derivative of the well-known antipsychotic drug, clozapine, and has been shown to exhibit similar pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde has been shown to act as a partial agonist at dopamine D2 receptors, which may contribute to its antipsychotic properties.
Biochemical and Physiological Effects:
4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde in lab experiments is that it has been extensively studied and its pharmacological properties are well understood. This makes it a useful tool for studying the neurobiological mechanisms underlying various neuropsychiatric disorders. However, one of the limitations of using 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde is that its effects may vary depending on the animal model and experimental conditions used.

Future Directions

There are several future directions for research on 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde. One area of research is to further elucidate the exact mechanism of action of 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde. This could involve studying its effects on specific neurotransmitter systems in the brain using various pharmacological and genetic approaches. Another area of research is to investigate the potential therapeutic applications of 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde in humans. This could involve conducting clinical trials to test its efficacy and safety for the treatment of various neuropsychiatric disorders. Finally, there is a need for further research on the long-term effects of 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde on the brain and its potential for neurotoxicity.

Synthesis Methods

The synthesis of 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde involves the reaction of 4-formylbenzaldehyde with 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl bromide in the presence of a base such as sodium carbonate. The resulting product is then purified by column chromatography to obtain pure 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde.

Scientific Research Applications

4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde has been extensively studied for its potential applications in the field of neuroscience. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic properties in animal models. 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde has also been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease. These findings suggest that 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde may have therapeutic potential for the treatment of various neuropsychiatric disorders.

properties

IUPAC Name

4-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-16-4-3-5-20(17(16)2)22-10-12-23(13-11-22)21(25)15-26-19-8-6-18(14-24)7-9-19/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQXZXWTMVKRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde

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